molecular formula C8H9NO3 B076975 Ethyl isonicotinate 1-oxide CAS No. 14906-37-7

Ethyl isonicotinate 1-oxide

Cat. No. B076975
CAS RN: 14906-37-7
M. Wt: 167.16 g/mol
InChI Key: DPWRGNWJVVSVIE-UHFFFAOYSA-N
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Description

Ethyl isonicotinate 1-oxide (EISO) is a synthetic organic compound with a wide range of applications in scientific research. EISO is a derivative of isonicotinic acid, and its structure is similar to that of nicotine. EISO has been studied extensively for its potential therapeutic effects, including its ability to modulate neurotransmitter release, its anti-inflammatory properties, and its potential for use in cancer therapy.

Scientific Research Applications

  • Electrical Conductivity and Luminescence in Coordination Polymers : Ethyl isonicotinate is used in the formation of coordination polymers, such as [CuI(EtIN)]n, which exhibit properties like strong luminescence and electrical conductivity. These polymers have potential applications in electronics and photonics due to their semi-conductive and luminescent nature (Hassanein et al., 2015).

  • Sensing and Photocatalytic Properties : Ethyl isonicotinate-based supramolecular complexes have been shown to possess high luminescent sensory towards certain ions and can be used as heterogeneous catalysts for the degradation of toxic dyes, highlighting their potential in environmental monitoring and wastewater treatment (Etaiw & Marie, 2019).

  • Sterilization of Medical Devices : Although not directly related to ethyl isonicotinate, ethylene oxide, a related compound, is used extensively for the sterilization of medical devices. Its effectiveness and challenges in sterilization processes are subjects of ongoing research (Mendes, Brandão, & Silva, 2007).

  • Synthesis of Metal Complexes : Ethyl isonicotinate is used in the synthesis of various metal complexes, such as copper(I) coordination polymers, which have fluorescence properties and potential applications in materials science (Tang et al., 2015).

  • Enzymatic Synthesis of Pharmaceuticals : In the pharmaceutical industry, ethyl isonicotinate is involved in the enzymatic synthesis of isoniazid, an important agent in the treatment of tuberculosis (Yadav, Joshi, & Lathi, 2005).

  • Gas Separation Processes : In chemical engineering, particularly in gas separation processes, compounds like Ni(IN)2 (where IN is isonicotinic acid) have been studied. These materials, related to ethyl isonicotinate, show promise in separating ethane from ethylene, which is crucial in petrochemical industries (Kang et al., 2021).

Safety and Hazards

Ethyl isonicotinate 1-oxide is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Ethyl isonicotinate 1-oxide, also known as ETHYL ISONICOTINATE N-OXIDE, is a chemical compound with the molecular formula C8H9NO3 . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

properties

IUPAC Name

ethyl 1-oxidopyridin-1-ium-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(10)7-3-5-9(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWRGNWJVVSVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395308
Record name Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14906-37-7
Record name Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ethyl isonicotinate N-oxide contribute to overcoming back electron transfer in photocatalysis?

A1: Ethyl isonicotinate N-oxide acts as the electron acceptor in an electron donor-acceptor (EDA) complex. Upon photoexcitation, this specific EDA complex undergoes rapid N–O bond fragmentation []. This fragmentation effectively outcompetes the back electron transfer process, a common deactivation pathway in photoexcited EDA complexes that limits their catalytic efficiency. By preventing back electron transfer, the system allows for efficient radical generation and facilitates catalytic activity.

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